1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with a unique structure that combines an imidazole ring with ethoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the benzenesulfonyl group to the imidazole ring.
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Methylation: Addition of the methyl group to the benzene ring.
Each of these steps requires specific reagents and conditions, such as strong acids for nitration, sulfonyl chlorides for sulfonylation, and alkyl halides for ethoxylation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole
- 1,4-Bis(2-ethoxy-5-methylbenzenesulfonyl)piperazine
Uniqueness
1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-21-11-6-5-9(2)7-12(11)22(19,20)15-10(3)14-8-13(15)16(17)18/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRERQZRRMVQBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.